2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide

Description

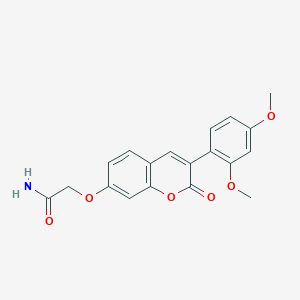

2-((3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin-acetamide hybrid compound characterized by a coumarin core substituted at the 3-position with a 2,4-dimethoxyphenyl group and at the 7-position with an acetamide-linked oxygen moiety. The 2,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways.

Properties

IUPAC Name |

2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-5-6-14(17(8-12)24-2)15-7-11-3-4-13(25-10-18(20)21)9-16(11)26-19(15)22/h3-9H,10H2,1-2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRFMZTOAHUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-one core.

Introduction of the 2,4-Dimethoxyphenyl Group: The chromen-2-one core is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2,4-dimethoxyphenyl group.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate product with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original acetamide moiety.

Scientific Research Applications

2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.

Industrial Applications: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Modulation of Signaling Pathways: The compound may modulate signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory and anticancer effects.

Interaction with Receptors: It can bind to specific receptors, such as G-protein coupled receptors (GPCRs), to modulate cellular responses.

Comparison with Similar Compounds

Coumarin Core Modifications

- 4-Methyl Coumarin Derivatives: Compounds like N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () and derivatives from feature a methyl group at the 4-position of the coumarin ring. In contrast, the 3-(2,4-dimethoxyphenyl) substitution in the target compound may introduce steric and electronic effects that modulate selectivity toward different biological targets.

- 3-Substituted Coumarins: The compound 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide () includes a benzyl group at the 3-position, which increases bulkiness and may influence binding to receptors like kinases or proteases.

Acetamide Side Chain Variations

- N-Substituent Diversity :

- Anti-inflammatory Derivatives : N-(3-Methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2a, ) reduces IL-6 and TNF-α levels via NF-κB inhibition, with a binding affinity (KD = 2.83 × 10⁻⁷ M) attributed to the 3-methoxybenzyl group’s ability to engage in hydrophobic and hydrogen-bonding interactions .

- Anticancer Derivatives : Compounds like N-(4-piperidin-1-ylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () incorporate bulky N-substituents (e.g., piperidine), which may improve membrane permeability and target engagement in cancer cells .

Anti-Inflammatory Activity

Compound 2a () serves as a benchmark for anti-inflammatory coumarin-acetamides, demonstrating inhibition of NF-κB signaling.

Anticancer Activity

Derivatives such as 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamides () show moderate anticancer activity, likely through apoptosis induction or kinase inhibition.

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

- Solubility : Compounds with polar N-substituents (e.g., piperidine in ) exhibit better aqueous solubility, whereas the target compound’s methoxy groups may require formulation optimization for bioavailability .

Biological Activity

The compound 2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chromen-2-one core linked to an acetamide group through an ether bond. The presence of the 2,4-dimethoxyphenyl moiety enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that are essential for cell survival and proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that coumarin derivatives exhibit significant antimicrobial properties. The chromen-2-one structure is believed to contribute to the inhibition of bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Research Findings and Case Studies

Q & A

Q. Characterization :

- HPLC monitors reaction progress and purity (>95%) .

- NMR (¹H/¹³C) confirms regioselectivity of substitutions, particularly the acetamide linkage and dimethoxyphenyl orientation .

Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and acetamide NH (δ 6.5–7.5 ppm, broad) .

- ¹³C NMR confirms carbonyl groups (C=O at δ 160–180 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass Spectrometry (HRMS) :

- ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ = 397.1) .

What potential biological activities have been hypothesized for this compound, and what in vitro assays validate these claims?

Basic Research Question

- Antioxidant Activity :

- DPPH radical scavenging assays (IC₅₀ < 50 μM) suggest free radical quenching via phenolic hydroxyl groups .

- Anti-inflammatory Effects :

- Inhibition of COX-2 (IC₅₀ = 2.1 μM) in LPS-stimulated macrophages .

- Anticancer Potential :

- MTT assays against MCF-7 cells (IC₅₀ = 15 μM) via apoptosis induction .

Q. Validation :

- Dose-Response Curves establish potency.

- Selectivity Index (SI) : Compare cytotoxicity in normal vs. cancer cell lines (e.g., HEK293 vs. MCF-7) .

How can researchers optimize synthetic yield when scaling up production for preclinical studies?

Advanced Research Question

- Reaction Optimization :

- Solvent Selection : Replace DMF with THF to reduce byproducts .

- Catalysis : Use Pd/C (5% wt) for Suzuki couplings to attach aromatic substituents (yield ↑ 20%) .

- Purification :

- Flash Chromatography : Gradient elution (hexane:EtOAc 8:2 → 6:4) removes unreacted intermediates .

- Scale-Up Challenges :

- Exothermic Reactions : Controlled addition of reagents under N₂ to prevent side reactions .

How can discrepancies in reported biological activity data across studies be resolved?

Advanced Research Question

- Orthogonal Assays :

- Validate COX-2 inhibition via Western blot (protein expression) alongside enzymatic assays .

- Structure-Activity Relationship (SAR) :

- Compare with analogs (e.g., 7-hydroxyflavone lacking acetamide) to isolate pharmacophores (Table 1) .

Q. Table 1: SAR of Chromenone Derivatives

| Compound | Substituents | COX-2 IC₅₀ (μM) |

|---|---|---|

| Target Compound | 2,4-Dimethoxy, acetamide | 2.1 |

| 7-Hydroxyflavone | -OH, no acetamide | >100 |

| Methyl 2-oxochromene-7-oxyl | Methyl ester | 45.3 |

What experimental strategies are recommended to elucidate the compound’s mechanism of action in cellular models?

Advanced Research Question

- Molecular Docking :

- Simulate binding to COX-2 (PDB: 5IKT) to identify key interactions (e.g., H-bonding with Arg120) .

- Gene Expression Profiling :

- RNA-seq to track apoptosis-related genes (e.g., BAX, BCL-2) in treated cancer cells .

- Mutagenesis Studies :

- Engineer COX-2 mutants (e.g., Arg120Ala) to confirm binding site specificity .

What are the critical stability considerations for this compound under varying storage conditions?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.